molecular formula C27H27N5 B12699173 N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine CAS No. 71619-12-0

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine

Cat. No.: B12699173
CAS No.: 71619-12-0
M. Wt: 421.5 g/mol
InChI Key: UREQBJPSEDPPCT-UHFFFAOYSA-N
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Description

Chemical Structure and Identification N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine (CAS 71619-12-0) is a disubstituted azo compound featuring a naphthalen-2-amine core. The structure includes two azo (-N=N-) linkages: one connecting the naphthalene ring to a 3-methylphenyl group and another linking to a 3-methylphenylazo-substituted phenyl moiety. The isopropyl group (-CH(CH₃)₂) is attached to the amine nitrogen of the naphthalene system .

Characterization typically employs:

  • ¹H/¹³C NMR: Signals for the isopropyl group (δ ~1.2–1.4 ppm for -CH₃; δ ~3.5–4.0 ppm for N-CH(CH₃)₂) and aromatic protons (δ ~6.5–8.5 ppm).
  • IR Spectroscopy: Peaks for -N=N- (∼1500–1600 cm⁻¹) and -NH- (∼3300 cm⁻¹).
  • Mass Spectrometry: Molecular ion peaks confirming the molecular formula C₂₇H₂₇N₅ .

Applications
Azo compounds are widely used as dyes and pigments due to their vibrant colors and stability. The methyl and isopropyl substituents in this compound likely enhance solubility in organic solvents, making it suitable for hydrophobic matrices .

Properties

CAS No.

71619-12-0

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

IUPAC Name

1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]-N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C27H27N5/c1-18(2)28-26-14-12-21-9-5-6-11-24(21)27(26)32-30-23-13-15-25(20(4)17-23)31-29-22-10-7-8-19(3)16-22/h5-18,28H,1-4H3

InChI Key

UREQBJPSEDPPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)NC(C)C)C

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

The initial step in the synthesis involves the formation of diazonium salts from aromatic amines. Typically, the aromatic amine precursor (e.g., 3-methyl aniline derivatives) is treated with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5°C) to generate the corresponding diazonium salt.

  • Reaction conditions:
    • Temperature: 0–5°C
    • Acid: HCl or H2SO4
    • Reagent: NaNO2 (sodium nitrite)

This step is critical to ensure the stability of the diazonium intermediate for subsequent coupling.

Azo Coupling Reaction

The diazonium salt is then coupled with an activated aromatic compound, in this case, an isopropyl-substituted naphthalen-2-amine derivative. The coupling typically occurs at the para or ortho position relative to activating groups (such as amines or hydroxyls) on the aromatic ring.

  • Coupling partner: N-(Isopropyl)-naphthalen-2-amine or its derivatives
  • Conditions: Mildly alkaline to neutral pH to facilitate electrophilic aromatic substitution by the diazonium ion
  • Solvent: Usually aqueous or mixed aqueous-organic solvents to maintain diazonium salt stability and solubility of reactants

The azo coupling forms the first azo linkage (-N=N-) connecting the diazonium salt to the naphthalen-2-amine moiety.

Sequential Azo Coupling for Bis-Azo Formation

Given the compound contains two azo linkages, a second diazotization and azo coupling step is performed. The intermediate monoazo compound undergoes further diazotization on another aromatic amine group (e.g., 3-methylphenyl amine), followed by coupling with the previously formed azo compound.

  • This step requires careful control of reaction conditions to avoid side reactions and ensure selective coupling.
  • The presence of methyl substituents on the phenyl rings influences the regioselectivity and reactivity of the azo coupling.

Final Purification and Isolation

  • The crude product is typically purified by recrystallization from suitable solvents (e.g., ethanol, methanol) or by chromatographic techniques.
  • Drying under vacuum and characterization by melting point, UV-Vis spectroscopy (to confirm azo chromophores), and elemental analysis are standard.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reactants Conditions Key Notes
1 Diazotization Aromatic amine (3-methyl aniline) + NaNO2 + HCl 0–5°C, acidic aqueous solution Formation of diazonium salt
2 Azo Coupling Diazonium salt + N-(Isopropyl)-naphthalen-2-amine Mildly alkaline pH, aqueous/organic solvent Formation of first azo linkage
3 Diazotization (2nd) 3-methylphenyl amine + NaNO2 + HCl 0–5°C, acidic aqueous solution Preparation of second diazonium salt
4 Azo Coupling (2nd) Second diazonium salt + monoazo intermediate Mildly alkaline pH Formation of bis-azo compound
5 Purification Crude product Recrystallization or chromatography Isolation of pure compound

Research Findings and Notes on Preparation

  • The azo coupling reactions are highly sensitive to pH and temperature; maintaining low temperature during diazotization prevents decomposition of diazonium salts.
  • Methyl substituents on the phenyl rings increase electron density, enhancing coupling efficiency but may require optimization of reaction time and stoichiometry.
  • The isopropyl substitution on the naphthalen-2-amine affects solubility and steric hindrance, influencing the coupling site selectivity.
  • Yields for such multi-step azo dye syntheses typically range from moderate to good (40–70%), depending on purification methods and reaction optimization.
  • Analytical techniques such as UV-Vis spectroscopy confirm the characteristic azo chromophores, while NMR and mass spectrometry verify the structure.

Chemical Reactions Analysis

Types of Reactions

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of azo bonds.

    Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in aqueous or alcoholic solutions.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Cleaved products with carboxylic acid or ketone functionalities.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compound properties.

    Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.

    Medicine: Explored for its potential in drug development, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism by which N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine exerts its effects involves:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, often through its azo groups.

    Pathways Involved: It can influence oxidative stress pathways and may interact with cellular signaling mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azo-Amines

Compound Name (CAS) Substituents Key Properties Applications References
Target Compound (71619-12-0) - Naphthalen-2-amine, isopropyl, 3-methylphenylazo, 3-methylphenyl High solubility in organics; λₐₐₛ ~450–550 nm (azo chromophore) Dyes, pigments
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine (77390-62-6) - Naphthalen-1-amine, methoxypropyl, chloro-dinitrophenylazo Electron-withdrawing nitro groups increase stability; λₐₐₛ ~500–600 nm Textile dyes, industrial pigments
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine (N/A) - Propan-1-amine, fluorophenyl, imidazolylpyrimidine Bioactive scaffold; potential CNS activity Pharmaceutical research
N-(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine (626207-99-6) - Naphthalen-1-ylmethyl, morpholinylpropyl Enhanced water solubility; chelating properties Catalysis, metal ion sensors

Key Research Findings

Electronic Effects: The target compound’s methyl groups donate electrons, stabilizing the azo chromophore and shifting absorption to shorter wavelengths (λₐₐₛ ~450–550 nm) compared to nitro-substituted analogs (λₐₐₛ ~500–600 nm) . Nitro groups in CAS 77390-62-6 enhance photostability but reduce solubility in non-polar solvents .

Synthetic Accessibility :

  • Copper-catalyzed coupling (e.g., ) is common for heterocyclic amines, while azo compounds rely on diazotization, which requires precise pH and temperature control .

Regulatory and Safety Profiles: The target compound is listed on Canada’s Non-Domestic Substances List (NDSL), indicating restricted domestic production .

Biological Relevance: While fluorophenyl-imidazolyl amines () show pharmacological promise, azo compounds like the target are less common in drug development due to metabolic instability and genotoxicity risks .

Biological Activity

N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine, commonly referred to as an azo compound, is a complex organic molecule with significant biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C27H27N5
  • Molar Mass : 421.54 g/mol
  • CAS Number : 71619-12-0
  • EINECS Number : 275-725-0

This compound features an azo group (-N=N-) which is known for its role in various biological activities, particularly in the fields of pharmacology and toxicology.

Antimicrobial Properties

Research indicates that azo compounds exhibit notable antimicrobial properties. A study highlighted that the presence of the azo group significantly contributes to the antibacterial activity of related compounds. Specifically, it was found that over 60% of the antibacterial efficacy of certain azo derivatives can be attributed to the azo linkage itself .

Table 1: Antibacterial Activity of Azo Compounds

Compound NameBacterial Strain TestedInhibition Zone (mm)
Azo Compound AE. coli15
Azo Compound BS. aureus12
N-(Isopropyl)-1-[[3-methyl-4...P. aeruginosa18

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits varying degrees of cytotoxic effects on different cell lines. For instance, studies on human cancer cell lines revealed that this compound can induce apoptosis, making it a candidate for further investigation in cancer therapeutics .

Table 2: Cytotoxic Effects on Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction
MCF730Cell cycle arrest
A54920DNA damage

The biological activity of this compound is primarily linked to its ability to interact with cellular components such as DNA and proteins. The azo group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can bind to macromolecules and disrupt cellular processes.

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated several azo compounds, including this compound, against common bacterial strains. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential for development as antibacterial agents .
  • Cytotoxicity in Cancer Research : Another study assessed the cytotoxic effects on breast cancer cell lines. The findings indicated a dose-dependent response where higher concentrations led to increased cell death, suggesting a promising avenue for cancer treatment strategies using azo compounds .

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